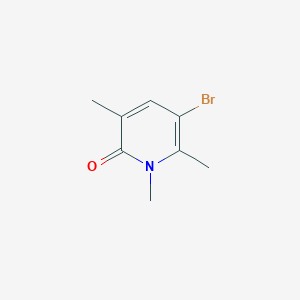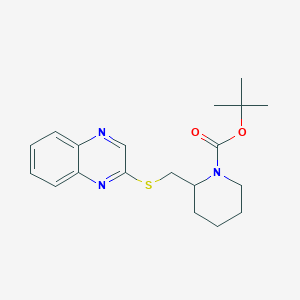
2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves multiple steps. One common method starts with the preparation of quinoxaline derivatives through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The resulting quinoxaline is then functionalized with a sulfanylmethyl group and subsequently reacted with piperidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as green chemistry approaches and cost-effective methods have been developed to synthesize quinoxaline derivatives . These methods often involve the use of environmentally friendly solvents and catalysts to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives .
科学的研究の応用
2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial and fungal infections, cancer, and neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals
作用機序
The mechanism of action of 2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cellular processes in microorganisms and cancer cells . The sulfanylmethyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2-chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-dichloro-3-(methyl sulfinyl)quinoxaline
- 6-bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
What sets 2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester apart from other quinoxaline derivatives is its unique combination of the quinoxaline core with a sulfanylmethyl group and a piperidine-1-carboxylic acid tert-butyl ester moiety. This unique structure may confer enhanced biological activity and specificity for certain molecular targets, making it a promising candidate for further research and development .
特性
分子式 |
C19H25N3O2S |
|---|---|
分子量 |
359.5 g/mol |
IUPAC名 |
tert-butyl 2-(quinoxalin-2-ylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O2S/c1-19(2,3)24-18(23)22-11-7-6-8-14(22)13-25-17-12-20-15-9-4-5-10-16(15)21-17/h4-5,9-10,12,14H,6-8,11,13H2,1-3H3 |
InChIキー |
XKCNJCWKVFIFJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


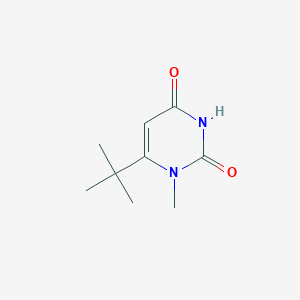

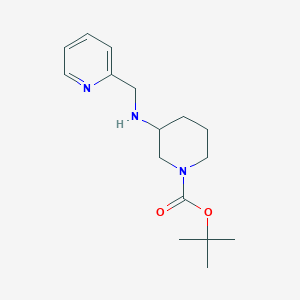

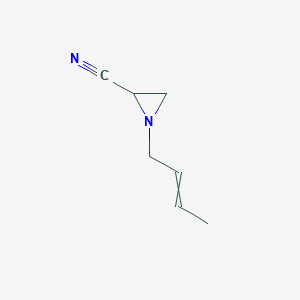
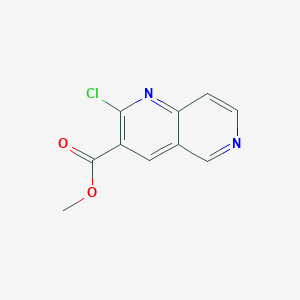
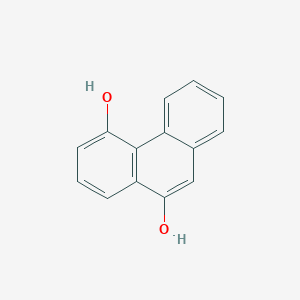
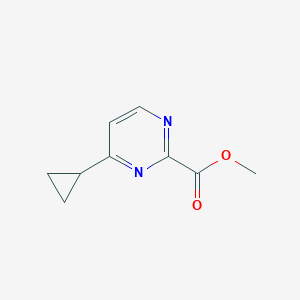

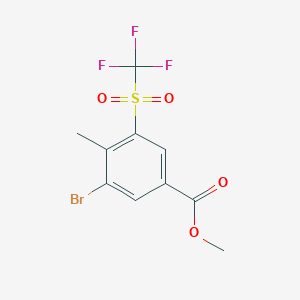
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)


